CVD Silicon–Carbon Film Surface Roughness: Direct Head-to-Head Comparison with Trimethylsilane and Hexamethyldisilane
When used as a single-source precursor for remote hydrogen plasma CVD of amorphous hydrogenated silicon‑carbon (a‑SiC:H) films, Silane, [(dimethylsilyl)methyl]trimethyl- produces films with substantially lower surface roughness than two commonly used alternatives. In a comparative study, the root‑mean‑square roughness (R_rms) decreased from 1.7 nm to 0.8 nm as substrate temperature (T_s) was raised from 30 °C to 400 °C, whereas films deposited from trimethylsilane showed R_rms values of 2.2 nm decreasing to 1.0 nm, and hexamethyldisilane films gave R_rms values of 2.1 nm decreasing to 1.5 nm under identical conditions [1]. The target compound therefore delivers a 20–47% reduction in final film roughness relative to trimethylsilane and hexamethyldisilane, respectively.
| Evidence Dimension | CVD a-SiC:H film surface roughness (R_rms) |
|---|---|
| Target Compound Data | R_rms: 1.7 nm → 0.8 nm (T_s = 30 °C → 400 °C) |
| Comparator Or Baseline | Trimethylsilane: 2.2 nm → 1.0 nm; Hexamethyldisilane: 2.1 nm → 1.5 nm (same T_s range) |
| Quantified Difference | Target final R_rms is 0.8 nm vs 1.0 nm (trimethylsilane) and 1.5 nm (hexamethyldisilane); 20% and 47% lower final roughness, respectively. |
| Conditions | Remote hydrogen microwave plasma CVD (RHP‑CVD); substrate temperature range 30–400 °C; film characterization by AFM. |
Why This Matters
Lower surface roughness directly improves film density, mechanical hardness, and optical quality—critical factors for protective coatings, electronic interlayers, and MEMS applications.
- [1] Wróbel, A. M., et al. Properties of Amorphous Hydrogenated Silicon Carbide (a‑SiC:H) Films Formed by Remote Hydrogen Microwave Plasma CVD From a Triethylsilane Precursor: Part 2. Chemical Vapor Deposition 2009, 15 (4–6), 97–104. DOI: 10.1002/cvde.200806727. Data cited via scite.ai: R_rms for trimethylsilane 2.2→1.0 nm, hexamethyldisilane 2.1→1.5 nm, (dimethylsilyl)(trimethylsilyl)methane 1.7→0.8 nm. View Source
